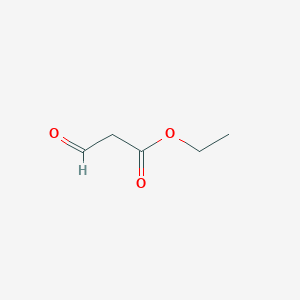

3-Oxo-propionic acid ethyl ester

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple chemical reactions, including the condensation of ethylene oxide, ethyl sodiomalonate, and ethyl chloroacetate, resulting in hydrolysis and decarboxylation processes. For instance, condensation of propylene oxide with ethyl malonate in the presence of sodium ethylate, followed by hydrolysis and decarboxylation, can yield γ-valerolactone, a related compound (McRae et al., 1943).

Molecular Structure Analysis

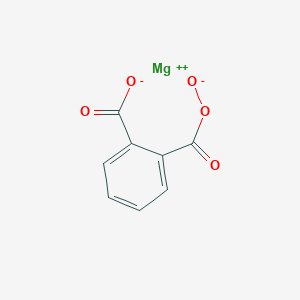

Molecular structure analysis of 3-Oxo-propionic acid ethyl ester derivatives, including their synthesis and interaction with metal ions, has been conducted. The ligands prepared by alkylation reactions followed by acid hydrolysis were characterized using spectral methods confirming their structures. These analyses contribute to understanding the molecular framework and reactivity of such compounds (Hammud et al., 2015).

Chemical Reactions and Properties

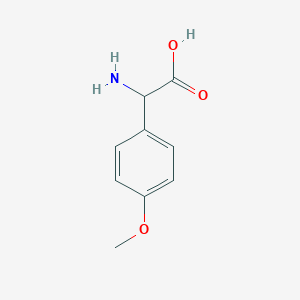

The acid-catalyzed reactions between aromatic aldehydes and ethyl diazoacetate have been shown to produce 3-hydroxy-2-arylacrylic acid ethyl esters and 3-oxo-3-arylpropanoic acid ethyl esters, demonstrating the compound's versatility in synthesis pathways. Such reactions are crucial for producing biologically active compounds, indicating the broad applicability of 3-Oxo-propionic acid ethyl ester in chemical synthesis (Dudley et al., 2004).

Physical Properties Analysis

The study of the elimination kinetics of ethyl esters of 2-oxo-carboxylic acids, including 3-Oxo-propionic acid ethyl ester, in gas phases at elevated temperatures, provides insight into their stability and reactivity. These investigations help understand the compound's behavior under various conditions, which is essential for its application in synthesis processes (Reyes et al., 2007).

Chemical Properties Analysis

The esterification synthesis of ethyl oleate, catalyzed by Brønsted acid–surfactant-combined ionic liquid, represents an application of ethyl esters in green chemistry, demonstrating the chemical properties and potential for sustainable processes involving 3-Oxo-propionic acid ethyl ester derivatives. This research underscores the importance of ethyl esters in developing environmentally friendly chemical synthesis methodologies (Zheng et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis of Organophosphorus Compounds : 3-Oxo-propionic acid ethyl ester reacts with p-methoxyphenyl-thionophosphine sulfide and elemental sulfur to produce 3H-1,2-dithiole, as part of studies on organophosphorus compounds (Pedersen & Lawesson, 1974).

Formation of Pyrido[c]cinnolines : It is involved in condensation reactions with 3-oxo-2-arylhydrazonopropanals leading to the formation of 2-hydroxy-6-phenyl-5-p-tolylazonicotinates and pyrido[3,2-c]cinnolines, offering insights into the synthesis of complex organic compounds (Al-Mousawi & El-Apasery, 2012).

Catalysis in Synthesis of Biologically Active Compounds : The compound serves as a precursor in the synthesis of 3-hydroxy-2-arylacrylic acid ethyl esters, which are precursors to biologically active compounds. Catalysts like iron Lewis acid and HBF(4).OEt(2) are used in this process (Dudley et al., 2004).

Cyclization Reactions : It's used in cyclization reactions of ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates with 3-amino-5-hydroxypyrazole, revealing the compound's utility in creating structurally complex molecules (Goryaeva, Burgart, & Saloutin, 2013).

Synthesis of Ester Compounds : Its role in the Brnsted acid-catalyzed reactions of carbonyl compounds with ethyl diazoacetate shows its versatility in synthesizing a broad range of 3-oxo-esters from various ketones and aliphatic aldehydes (Rahaman et al., 2021).

Perfumery Compound Synthesis : It is involved in the synthesis of 3-methyl-2-hydroxy-cyclopent-2-en-1-one, a perfumery compound, with the molecular structure confirmed by IR and ^1H-NMR analysis (Zhou Yong-chang, 2005).

Immune Suppression Therapies : Ethyl pyruvate, a derivative, has been studied for its potential in suppressing pro-inflammatory cytokine production and modulating immune receptor expression, offering targets for immune suppression therapies (Hollenbach et al., 2008).

Homogeneous Unimolecular Gas-phase Elimination Kinetics : It's involved in elimination reactions of ethyl esters of glyoxylic, 2oxo-propanoic, and 3methyl-2oxo-butanoic acids, following a first-order rate law in gas-phase kinetics studies (Reyes et al., 2007).

Catalytic Reactions with Methyl Formate : It forms propionic acid methyl esters from ethylene and 3-pentenoates from butadiene in the presence of ruthenium(O) complexes, highlighting its role in catalytic reactions (Keim & Becker, 1989).

Atmospheric Chemistry : In atmospheric chemistry studies, ethyl propionate, a related compound, undergoes oxidation to produce ethyl pyruvate, propionic acid, formaldehyde, and PAN in the presence of NO(x) (Andersen et al., 2012).

Safety And Hazards

- Storage Class Code : 10 (Combustible liquids)

- WGK : 3 (Water hazard class)

- Flash Point : Not applicable

Zukünftige Richtungen

Research on 3-Oxo-propionic acid ethyl ester could explore its applications in drug development, particularly as an anti-infective agent. Investigating its interactions with ribonucleotide reductase and potential therapeutic targets may yield valuable insights.

Eigenschaften

IUPAC Name |

ethyl 3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-8-5(7)3-4-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFFHRPDTQNMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452420 | |

| Record name | 3-Oxo-propionic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-propionic acid ethyl ester | |

CAS RN |

34780-29-5 | |

| Record name | 3-Oxo-propionic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)

![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)